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molecular formula C17H23NO2 B8631051 2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine CAS No. 60929-12-6

2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine

Cat. No. B8631051
M. Wt: 273.37 g/mol
InChI Key: BTANJTPOVYQNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04109088

Procedure details

In 50 ml. of anhydrous tetrahydrofuran was suspended 0.5 g. of lithium aluminum hydride and after adding slowly to the suspension a solution of 2.0 g. of 2-(7-indenyloxymethyl)-4-isopropylmorpholin-5-one in 10 ml. of anhydrous tetrahydrofuran with stirring, the mixture was stirred for 10 hours at 40°-50° C. Then, to the reaction mixture thus formed were added 0.5 ml. of water, 0.5 ml. of an aqueous 15% sodium hydroxide solution, and then 1.5 ml. of water successively to decompose excess lithium aluminum hydride. After stirring the mixture for 30 minutes, the mixture was filtered and the filtrate was concentrated under reduced pressure. The residue formed was dissolved in a small amount of ethyl acetate and the solution was subjected to a silica gel column chromatography (column diameter 1.5 cm., height 10 cm., eluting solution 200 ml.) to provide 1.5 g. (yield 79%) of oily 4-isopropyl-2-(7-indenyloxymethyl)morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(7-indenyloxymethyl)-4-isopropylmorpholin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:21][CH2:22][CH:23]2[O:28][CH2:27][C:26](=O)[N:25]([CH:30]([CH3:32])[CH3:31])[CH2:24]2)[CH:14]=[CH:13]1.[OH-].[Na+]>C(OCC)(=O)C.O>[CH:30]([N:25]1[CH2:26][CH2:27][O:28][CH:23]([CH2:22][O:21][C:19]2[CH:18]=[CH:17][CH:16]=[C:15]3[C:20]=2[CH2:12][CH:13]=[CH:14]3)[CH2:24]1)([CH3:32])[CH3:31] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
2-(7-indenyloxymethyl)-4-isopropylmorpholin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC(=C12)OCC1CN(C(CO1)=O)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 hours at 40°-50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, to the reaction mixture thus formed
ADDITION
Type
ADDITION
Details
were added 0.5 ml
STIRRING
Type
STIRRING
Details
After stirring the mixture for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue formed
WASH
Type
WASH
Details
the solution was subjected to a silica gel column chromatography (column diameter 1.5 cm., height 10 cm., eluting solution 200 ml.)
CUSTOM
Type
CUSTOM
Details
to provide 1.5 g

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)N1CC(OCC1)COC=1C=CC=C2C=CCC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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